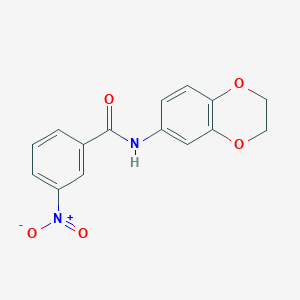

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves several key steps, including the reaction of benzodioxane derivatives with nitrobenzenesulfonyl chloride in an aqueous base, followed by alkylation with alkyl or aralkyl halides in the presence of a base such as lithium hydride. These methods allow for the production of a range of derivatives with varying substituents, demonstrating the flexibility of the synthetic approach to this class of compounds (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using contemporary techniques such as IR, 1H-NMR, and EIMS. For example, studies have detailed the regio- and stereo-synthesis of closely related molecules, confirming their structure through crystallography and NMR assignments. These analyses confirm the stereochemistry and regiochemistry of the products, providing insights into the molecular architecture and potential reactivity of the compound (Samimi, 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds is highlighted by their involvement in biofilm inhibition and cytotoxicity against various bacterial strains, demonstrating the biological relevance of these molecules. Additionally, their participation in dual nucleophilic aromatic substitution reactions showcases their chemical versatility (Deshmukh et al., 2013).

Physical Properties Analysis

The physical properties of benzodioxin derivatives have been assessed through various analytical methods. For instance, crystallography studies offer insights into the crystalline structure and conformation of related molecules, aiding in the understanding of their physical stability and interactions in the solid state.

Chemical Properties Analysis

Chemical properties such as nitro group reduction and reactions with nucleophiles have been extensively studied. These reactions not only illustrate the reactivity of nitrobenzamide derivatives but also contribute to the synthesis of novel compounds with potential biological activity. For example, the reductive chemistry of nitrobenzamide derivatives under hypoxic conditions reveals their potential as selective cytotoxic agents, highlighting their chemical and pharmacological significance (Palmer et al., 1995).

作用机制

Target of Action

The primary target of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide is the cholinesterase enzyme . This enzyme plays a crucial role in nerve function, particularly in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.

Mode of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide interacts with its target by inhibiting the cholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its levels. The compound’s interaction with the enzyme and the resulting changes in acetylcholine levels can have significant effects on nerve function.

Biochemical Pathways

The primary biochemical pathway affected by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter. By inhibiting cholinesterase, the compound affects this pathway by preventing the breakdown of acetylcholine, leading to increased levels of this neurotransmitter.

Result of Action

The primary molecular effect of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide is the inhibition of the cholinesterase enzyme, leading to increased levels of acetylcholine . This can have various cellular effects, depending on the specific cells and tissues involved. For example, in neurons, increased acetylcholine levels can affect nerve signal transmission.

未来方向

The future directions for research on “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide” could involve further exploration of its potential therapeutic applications, given the biological activities of similar compounds . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process.

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-15(10-2-1-3-12(8-10)17(19)20)16-11-4-5-13-14(9-11)22-7-6-21-13/h1-5,8-9H,6-7H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAAZVDFICHPSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)

![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)

![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)

![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)

![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)

![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)

![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107319.png)

![2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)

![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)

![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide](/img/structure/B5107368.png)